2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound that features both a pyridine and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves the formation of the pyridine ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 3-bromopyridine with ethylthiolate to form 3-(ethylthio)pyridine. This intermediate is then subjected to a nucleophilic substitution reaction with piperidine-1-carbaldehyde under basic conditions to yield the target compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as palladium or copper.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde is not fully understood. it is believed to interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the pyridine and piperidine rings can engage in π-π interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde
- 2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-methanol
- 2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-carboxylic acid
Uniqueness
2-(6-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to the presence of both an ethylthio group and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C13H18N2OS |
---|---|
Molecular Weight |
250.36 g/mol |
IUPAC Name |
2-(6-ethylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H18N2OS/c1-2-17-13-7-6-11(9-14-13)12-5-3-4-8-15(12)10-16/h6-7,9-10,12H,2-5,8H2,1H3 |
InChI Key |
ROJQRBVEWWUIHC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C=C1)C2CCCCN2C=O |
Origin of Product |
United States |
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